carbamoyl}methyl)carbamate CAS No. 1252272-80-2](/img/structure/B1373796.png)

benzyl N-({[(cyclopropylcarbamoyl)methyl](methyl)carbamoyl}methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

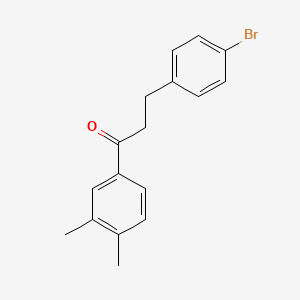

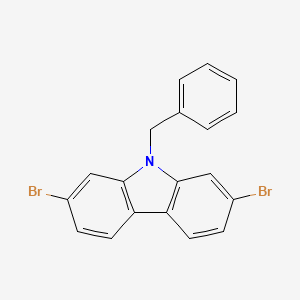

Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is a chemical compound with the molecular formula C16H21N3O4 . It has a molecular weight of 319.36 . The compound is also known by its IUPAC name, benzyl 2-[2-(cyclopropylamino)-2-oxoethylamino]-2-oxoethylcarbamate .

Molecular Structure Analysis

The InChI code for benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is 1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation of the molecule.Physical And Chemical Properties Analysis

Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate has a molecular weight of 319.36 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis of Carbamates

Carbamates are versatile compounds used in a variety of applications, including as pesticides, pharmaceuticals, and polymers. The compound can be utilized in the synthesis of carbamates through carbamoylation reactions . This process involves the reaction of carbonylimidazolide with a nucleophile in water, allowing for the efficient preparation of carbamates without the need for an inert atmosphere.

Capture and Utilization of CO2

The compound can play a role in the capture and utilization of CO2 . Using DBU as a CO2 capture agent and catalyst, low-concentration CO2 can be converted into carbamates . This method is metal-free and does not require metal complex catalysts or metal salt additives, making it an environmentally friendly approach to CO2 utilization.

Synthesis of Aryl Isocyanates

In the field of organic synthesis, aryl isocyanates are valuable intermediates for the production of ureas and carbamates. Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate can be used to synthesize aryl isocyanates from arylamines . The generated isocyanate can then be trapped by various amines and alcohols to produce the desired products.

Pharmaceutical Research

In pharmaceutical research, the compound can be used to create N-substituted carbamoyl chlorides , which are intermediates in the synthesis of various O-aryl carbamates . These compounds have potential applications in the development of new drugs and therapeutic agents.

Material Science

The compound’s ability to form carbamates makes it useful in material science for the development of new polymers and coatings. Its application in the synthesis of carbamate-tethered terpene glycoconjugates is an example of its utility in creating novel materials .

Analytical Chemistry

In analytical chemistry , benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate can be used as a reagent or intermediate in the synthesis of compounds used for analytical purposes, such as chromatography .

Environmental Science

The compound’s role in CO2 capture and conversion into useful products also makes it relevant in environmental science . It can contribute to research on reducing greenhouse gas emissions and finding sustainable solutions for industrial processes .

Chemical Synthesis

Lastly, in chemical synthesis , the compound can be employed in one-pot procedures for the synthesis of substituted carbamates, offering an economical and efficient route to many compounds of interest .

Propiedades

IUPAC Name |

benzyl N-[2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMZXIQBCTYBMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-({[(cyclopropylcarbamoyl)methyl](methyl)carbamoyl}methyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

Amine Hydrochloride](/img/structure/B1373714.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)

![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)

![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)